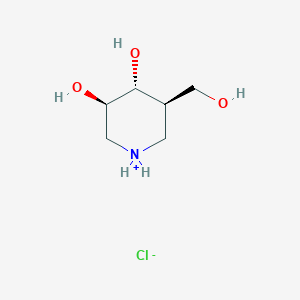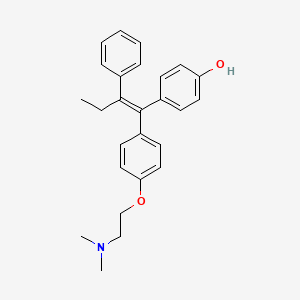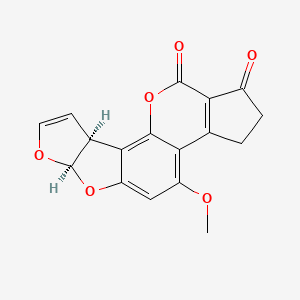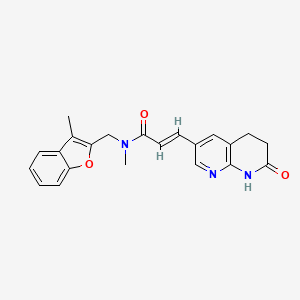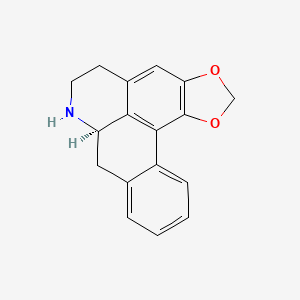
Anonaine
Overview
Description
Anonaine is a bioactive benzylisoquinoline alkaloid found in various plant families, including Magnoliaceae and Annonaceae. This compound has garnered significant attention due to its diverse pharmacological activities, including antitumor, vasorelaxation, antioxidative, antiparasitic, and antimicrobial effects .
Mechanism of Action
Anonaine, also known as (-)-Anonaine, is a bioactive benzylisoquinoline alkaloid found in several species of Magnoliaceae and Annonaceae . It has been reported to exhibit a wide range of pharmacological activities, including antiplasmodial, antibacterial, antifungal, antioxidative, anticancer, antidepression, and vasorelaxant effects .
Target of Action
This compound has been found to interact with several targets. It has a high affinity towards the Bcl-2, an antiapoptotic family of proteins . It also displays dopamine uptake inhibitory properties and acts as an agonist for the 5-HT 1A receptor .
Mode of Action
This compound’s mode of action is multifaceted. In cancer cells, it induces apoptosis through several mechanisms: generation of nitric oxide and reactive oxygen species, reduction in intracellular glutathione concentration, activation of caspases and apoptosis-related proteins, and damage to DNA . In the context of depression, this compound acts as an agonist for the 5-HT 1A receptor .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to apoptosis and neurotransmission. In cancer cells, this compound triggers the apoptosis pathway, leading to cell death . In the nervous system, it inhibits dopamine uptake and stimulates the 5-HT 1A receptor, potentially affecting mood regulation .
Pharmacokinetics
It is known that this compound is rapidly absorbed into the body and can cross the blood-brain barrier
Result of Action
The result of this compound’s action is dependent on the context. In cancer cells, it induces apoptosis, leading to cell death . In the nervous system, it may have antidepressant effects due to its interaction with the 5-HT 1A receptor . It also exhibits antibacterial, antifungal, and vasorelaxant activities .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of other compounds in the plant extracts where this compound is found may affect its action Additionally, the physiological environment, such as pH and the presence of other molecules, can also influence this compound’s efficacy and stability
Biochemical Analysis
Biochemical Properties
Anonaine interacts with several biomolecules, contributing to its diverse pharmacological activities. It is known to inhibit growth in human cervical cancer and human lung carcinoma H1299 cells in vitro . The mechanism by which this compound induces apoptosis in these cells involves the generation of nitric oxide and reactive oxygen species, reduction in intracellular glutathione concentration, and activation of caspases and apoptosis-related proteins .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been shown to decrease dopamine content in PC12 cells, a rat adrenal pheochromocytoma cell line . This suggests that this compound may influence cell function by modulating neurotransmitter levels. This compound does not enhance L-DOPA-induced cell death, indicating its potential safety in therapeutic applications .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It is known to generate nitric oxide and reactive oxygen species, reduce intracellular glutathione concentration, activate caspases and apoptosis-related proteins, and cause DNA damage . These actions contribute to its ability to induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anonaine can be synthesized through various methods, including extraction from natural sources. The compound is typically obtained by dry roasting the bark of Annona reticulata and extracting it with methanol. The methanol is then removed, and the resulting syrup is treated with hydrochloric acid. The insoluble salts are filtered off, and the filtrate is made basic with ammonium hydroxide and extracted with diethyl ether. The organic layer is retained, and the phenolic content is removed by shaking with 5% sodium hydroxide. The hydrogen chloride salt is obtained by mixing with hydrochloric acid and recrystallized from diethyl ether .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, followed by purification processes similar to the laboratory methods. The this compound content in Annona reticulata is approximately 0.12% based on the weight of the starting dried bark .
Chemical Reactions Analysis
Types of Reactions: Anonaine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound often use halogenating agents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced isoquinoline compounds .
Scientific Research Applications
Chemistry:
- Used as a precursor for synthesizing other bioactive compounds.
- Studied for its unique chemical properties and reactivity.
Biology:
- Investigated for its effects on cellular processes and pathways.
- Used in studies related to enzyme inhibition and protein interactions.
Medicine:
- Exhibits antitumor activity by inhibiting the growth of human cervical cancer and lung carcinoma cells .
- Shows potential as an antidepressant due to its dopamine uptake inhibitory properties .
- Demonstrates vasorelaxant, antibacterial, antifungal, and antioxidative activities .
Industry:
- Potential use in developing new pharmaceuticals and therapeutic agents.
- Studied for its antimicrobial properties, which could be applied in food preservation and safety .
Comparison with Similar Compounds
Anonaine is compared with other similar compounds, such as:
Isolaureline: Another aporphine alkaloid with similar pharmacological activities, including anticancer and antimicrobial effects.
Xylopine: A noraporphine alkaloid with significant anticancer activity against various cell lines.
Coclaurine: A benzyltetrahydroisoquinoline alkaloid with antimicrobial properties.
Uniqueness of this compound: Its ability to induce apoptosis in cancer cells through multiple pathways and its dopamine uptake inhibitory properties make it a unique compound with significant therapeutic potential .
Properties
IUPAC Name |
(12R)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-2-4-12-10(3-1)7-13-15-11(5-6-18-13)8-14-17(16(12)15)20-9-19-14/h1-4,8,13,18H,5-7,9H2/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTUKBKUWSHDFM-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2CC3=CC=CC=C3C4=C2C1=CC5=C4OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]2CC3=CC=CC=C3C4=C2C1=CC5=C4OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171865 | |
| Record name | Anonaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1862-41-5 | |
| Record name | Anonaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1862-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anonaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001862415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anonaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: (-)-Anonaine has been shown to induce DNA damage in human lung carcinoma H1299 cells, inhibiting their growth and migration. [] This suggests that (-)-Anonaine's anticancer effect might be related to its ability to disrupt DNA integrity and cellular processes essential for cancer cell survival and proliferation.
A: (-)-Anonaine inhibits dopamine biosynthesis in PC12 cells primarily by reducing tyrosine hydroxylase (TH) activity. [] It also decreases intracellular cyclic AMP levels, but not intracellular Ca2+ concentrations.
A: While (-)-Anonaine reduces L-DOPA-induced increases in dopamine content, it does not enhance L-DOPA-induced cell death in PC12 cells. []
A: (-)-Anonaine has the molecular formula C17H15NO2 and a molecular weight of 265.3 g/mol. [, ]
A: The structure of (-)-Anonaine has been elucidated using various spectroscopic methods including UV, IR, MS, 1D-NMR (1H, 13C, DEPT), and 2D-NMR (COSY, HMQC, HMBC). [, ]
ANone: Limited information is available regarding the material compatibility and stability of (-)-Anonaine under various conditions. Further research is needed to explore these aspects.
ANone: The provided research papers do not discuss any catalytic properties or applications of (-)-Anonaine. It is primarily investigated for its biological activities.
A: Yes, in silico studies using molecular docking have been performed to investigate the interaction of (-)-Anonaine with dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis. [] The results suggest a potential for anti-tuberculosis activity. Other studies have also investigated the potential phytoestrogenic activity of (-)-Anonaine through molecular docking, pharmacokinetic analysis, and druglikeness assessments. []
ANone: The research provided does not delve into the stability and formulation of (-)-Anonaine. Further research is needed to determine its stability under various conditions and develop suitable formulation strategies.
A: Various in vitro models have been employed to investigate the effects of (-)-Anonaine. This includes human lung cancer H1299 cells to assess its anticancer activity, [] PC12 cells to study its impact on dopamine biosynthesis, [] and rat striatal synaptosomes to evaluate its dopamine uptake inhibition properties. [] Other studies used (-)-Anonaine to investigate its antifungal activity against various fungal species, including Candida albicans and Cryptococcus neoformans. []
A: Yes, a study utilizing a neuropathic pain model in rats demonstrated the antiepileptic and neuroprotective potential of (-)-Anonaine. This research showed its interaction with GABA receptors and its potential to reverse the decrease in GABA receptor binding in the cortex region of epileptic rats. []
ANone: Currently, there is no information available regarding resistance or cross-resistance mechanisms associated with (-)-Anonaine.
ANone: While the provided research focuses primarily on the biological activity of (-)-Anonaine, it's crucial to acknowledge that comprehensive toxicity studies are essential to establish its safety profile.
ANone: The research papers primarily focus on the isolation, identification, and preliminary biological evaluation of (-)-Anonaine. Therefore, they do not provide detailed information regarding points 13-26. Further research is necessary to address these aspects.
A: The initial isolation and structural characterization of (-)-Anonaine date back to the early 20th century. A significant milestone was the elucidation of its biosynthesis from coclaurine-type precursors through phenol oxidation. [] Research on (-)-Anonaine continues to evolve, with recent studies focusing on its potential therapeutic applications, including anticancer, antimicrobial, and neuroprotective activities.
A: The study of (-)-Anonaine requires expertise from various disciplines, including natural product chemistry, pharmacology, molecular biology, and computational chemistry. This collaborative approach is crucial for understanding its complex interactions with biological systems and exploring its therapeutic potential. For example, the use of both traditional extraction methods and modern techniques like UAE highlights the synergy between different scientific approaches in maximizing compound extraction from natural sources. [] Similarly, combining molecular docking studies with in vitro and in vivo models allows for a comprehensive understanding of the compound's activity. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


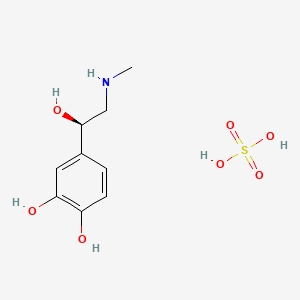
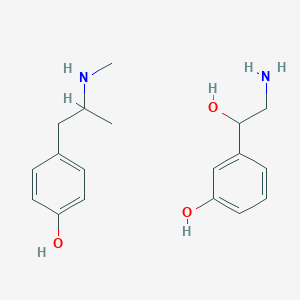
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]](/img/structure/B1665035.png)

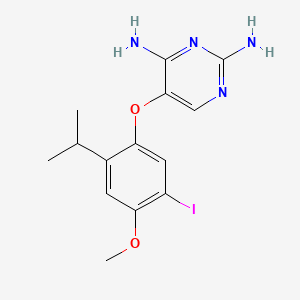
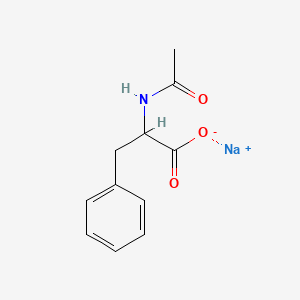
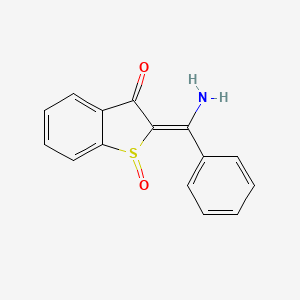
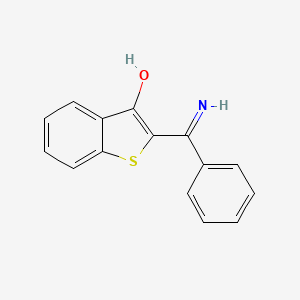
![4-[Bis(2-methylpropyl)amino]-1,1-diphenylbutan-1-ol;(Z)-but-2-enedioic acid](/img/structure/B1665043.png)
